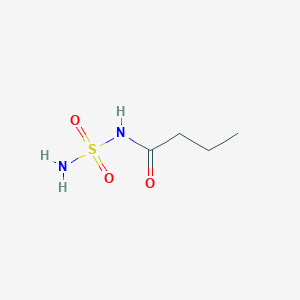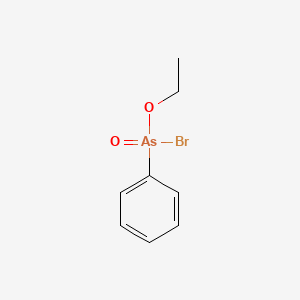![molecular formula C27H54N6 B14487640 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane CAS No. 64192-73-0](/img/structure/B14487640.png)
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane is a chemical compound characterized by the presence of three piperidine rings attached to a triazinane core. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane typically involves the reaction of triazinane with piperidine derivatives under controlled conditions. The process may include steps such as:
Formation of the triazinane core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of piperidine rings: Piperidine derivatives are introduced to the triazinane core through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may interact with cellular receptors, modulating their activity.
Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
類似化合物との比較
Similar Compounds
- 1,3,5-Tris[3-(morpholin-1-yl)propyl]-1,3,5-triazinane
- 1,3,5-Tris[3-(pyrrolidin-1-yl)propyl]-1,3,5-triazinane
Uniqueness
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64192-73-0 |
|---|---|
分子式 |
C27H54N6 |
分子量 |
462.8 g/mol |
IUPAC名 |
1,3,5-tris(3-piperidin-1-ylpropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H54N6/c1-4-13-28(14-5-1)19-10-22-31-25-32(23-11-20-29-15-6-2-7-16-29)27-33(26-31)24-12-21-30-17-8-3-9-18-30/h1-27H2 |
InChIキー |
WQUBIISVVXIGFW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCN2CN(CN(C2)CCCN3CCCCC3)CCCN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)


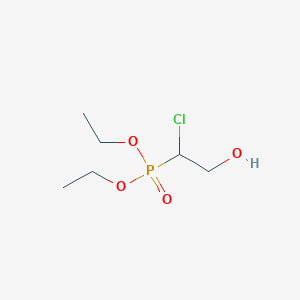
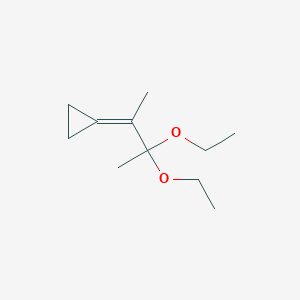
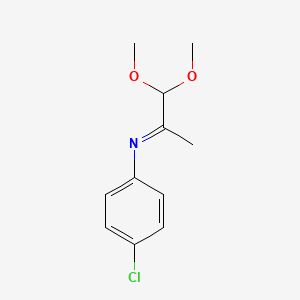
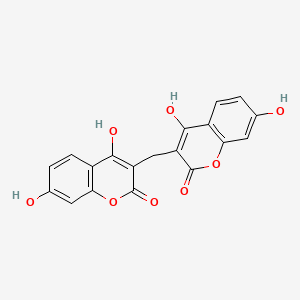
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

